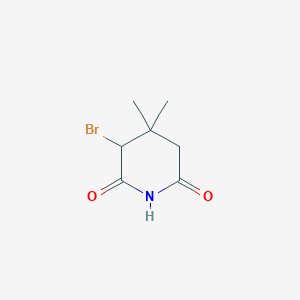![molecular formula C11H11IN2O3 B12098205 Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12098205.png)
Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of an ethyl ester group, a hydroxymethyl group, and an iodine atom attached to the imidazo[1,2-a]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate pyridine derivatives with suitable reagents.
Introduction of the iodine atom: Iodination can be performed using iodine or iodine monochloride in the presence of oxidizing agents.
Esterification: The carboxylic acid group is esterified using ethanol and acid catalysts to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents and catalysts are potential strategies to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide or thiols in the presence of a base.
Major Products
Oxidation: Ethyl 6-(carboxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate.
Reduction: Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate.
Substitution: Ethyl 6-(hydroxymethyl)-8-azidoimidazo[1,2-a]pyridine-2-carboxylate or ethyl 6-(hydroxymethyl)-8-thioimidazo[1,2-a]pyridine-2-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a lead compound in drug discovery programs targeting various diseases, such as tuberculosis and inflammatory disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mecanismo De Acción
The mechanism of action of ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting the activity of enzymes involved in disease pathways, such as cyclooxygenase (COX) enzymes in inflammation.
Interacting with receptors: Modulating the activity of receptors, such as G-protein-coupled receptors (GPCRs), to alter cellular signaling.
Disrupting cellular processes: Interfering with processes like DNA replication or protein synthesis in microbial cells, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate: Lacks the iodine atom, which may result in different biological activities and reactivity.
Ethyl 6-(hydroxymethyl)-8-bromoimidazo[1,2-a]pyridine-2-carboxylate: Contains a bromine atom instead of iodine, which may affect its chemical reactivity and biological properties.
Ethyl 6-(hydroxymethyl)-8-chloroimidazo[1,2-a]pyridine-2-carboxylate: Contains a chlorine atom instead of iodine, which may influence its pharmacokinetic and pharmacodynamic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogues.
Propiedades
Fórmula molecular |
C11H11IN2O3 |
|---|---|
Peso molecular |
346.12 g/mol |
Nombre IUPAC |
ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H11IN2O3/c1-2-17-11(16)9-5-14-4-7(6-15)3-8(12)10(14)13-9/h3-5,15H,2,6H2,1H3 |
Clave InChI |
ZZDQTOQZZWXHQX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)I)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Aspidospermidine-3-carboxylic acid, 6,7-didehydro-15-[(2R,6R,8S)-4-ethyl-1,3,6,7,8,9-hexahydro-8-(methoxycarbonyl)-2,6-methano-2H-azecino[4,3-b]indol-8-yl]-3,4-dihydroxy-16-methoxy-1-methyl-, methyl ester, (2beta,3beta,4beta,5alpha,12R,19alpha)-](/img/structure/B12098172.png)

![Ethyl 6-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12098181.png)




![2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B12098214.png)

